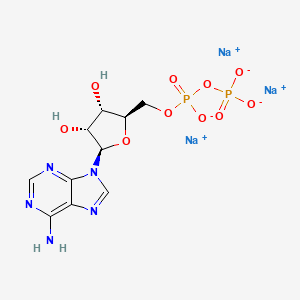

Adenosine 5'-diphposphate, trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium diphosphates are a class of compounds that include sodium ions coordinated with diphosphate groups. These compounds are synthesized through various methods, including high-temperature solution reactions and hydrothermal conditions. They are characterized by their unique crystal structures, which can include layered intergrowth structures, monoclinic space groups, and tetragonal frameworks. The crystal structures of these compounds are often determined using single-crystal X-ray diffraction and are further analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and impedance spectroscopy .

Synthesis Analysis

The synthesis of sodium diphosphates can be achieved through different routes. For instance, sodium rare earth diphosphates NaLnP2O7 and polyphosphates NaLn(PO3)4 have been synthesized by high-temperature solution reactions . A mixed cation nickel diphosphate with a layered structure, Na(NH4)[Ni3(P2O7)2(H2O)2], was synthesized under hydrothermal conditions . These methods result in compounds with distinct structural characteristics, which are crucial for their potential applications.

Molecular Structure Analysis

The molecular structures of sodium diphosphates are diverse and complex. For example, the sodium aluminum diphosphate NaAlP2O7 crystallizes in a monoclinic space group and exhibits two phosphorus and one sodium environment . The ortho-diphosphates Na7(MP2O7)4PO4 have a 3D framework with sodium ions inserted into it . NMR crystallography has been used to refine the crystal structures of sodium diphosphates, combining NMR data with computational methods to achieve accurate structural information .

Chemical Reactions Analysis

The chemical reactivity of sodium diphosphates is influenced by their structural properties. While specific chemical reactions are not detailed in the provided papers, the synthesis methods and the resulting crystal structures suggest that these compounds could participate in various chemical processes, potentially including ion exchange and interactions with other chemical species within their structures .

Physical and Chemical Properties Analysis

Sodium diphosphates exhibit a range of physical and chemical properties. For instance, NaAlP2O7 has been identified as an ionic conductor with conductivity dependent on the motion of Na+ ions . The magnetic susceptibility of Na(NH4)[Ni3(P2O7)2(H2O)2] follows a Curie–Weiss law, indicating weak antiferromagnetic interactions . The optical properties of sodium rare earth diphosphates have been studied, revealing potential for use in solid-state light sources . These properties are closely related to the compounds' crystal structures and the nature of the chemical bonds within them.

Scientific Research Applications

Pharmacokinetics Study

A study by Jia et al. (2016) developed a method for the quantification of IMM-H007 and its metabolites, including Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate (MP), in hamster blood. This was significant for pharmacokinetic studies of IMM-H007, a potential anti-hyperlipidemia agent.

Synthesis and Application in Neuropharmacology

Bai et al. (2014) in their research on WS0701, an adenosine derivative related to Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate, explored its sedative and hypnotic profile. This study, detailed in Bai et al. (2014), contributes to the understanding of the compound's neuropharmacological applications.

Chemical Synthesis

Hřebabecký et al. (2006) conducted research on the synthesis of novel carbocyclic nucleosides, which included derivatives related to the compound . The detailed synthesis process and potential applications of these derivatives in chemical studies are highlighted in Hřebabecký et al. (2006).

Biomedical Research Tools

Emmrich et al. (2010) synthesized a chemically stable analog of ATP, closely related to Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate. This compound was developed as a tool for probing adenylyl cyclases, as detailed in Emmrich et al. (2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Adenosine 5’-diphosphate (ADP) sodium salt primarily targets purinergic receptors P2Y1, P2Y12, and P2X1 . These receptors play a crucial role in platelet activation, a key process in blood clotting and wound healing .

Mode of Action

ADP sodium salt interacts with its targets, the purinergic receptors, to induce human platelet aggregation . It also inhibits stimulated adenylate cyclase, an enzyme that converts ATP to cyclic AMP, through an action at P2T-purinoceptors .

Biochemical Pathways

ADP sodium salt is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . This conversion is a key part of cellular homeostasis, allowing for energy storage and participating in nucleic acid metabolism .

Result of Action

The molecular and cellular effects of ADP sodium salt’s action primarily involve the induction of platelet aggregation, which is crucial for blood clotting and wound healing . Additionally, the compound’s conversion into ATP by ATP synthases plays a significant role in energy storage and nucleic acid metabolism .

Action Environment

ADP sodium salt is sensitive to environmental factors, including moisture and air . These factors can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

trisodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEUUBDPVVHQAL-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na3O10P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2092-65-1 |

Source

|

| Record name | Adenosine trisodium 5'-diphosphate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)